![molecular formula C18H18N4O3S B3444634 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3444634.png)
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea, commonly known as DMU-212, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMU-212 is a thiadiazole derivative that exhibits promising anti-cancer, anti-inflammatory, and anti-oxidant properties.
Scientific Research Applications
Solubilizing Protective Group
The 3,4-dimethoxybenzyl group , a component of the compound, can act as a solubilizing protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Insecticidal Agents
Compounds bearing the 1,3,4-thiadiazole moiety , another component of the compound, have been used in the synthesis of novel dehydroabietic acid derivatives. These derivatives have shown excellent insecticidal activities against various insects such as the cotton bollworm (Helicoverpa armigera), corn borer (Ostrinia nubilalis Hübner), and diamondback moth (Plutella xylostella (L.)) .
Peptide Synthesis Enhancement
The compound could potentially be used in peptide synthesis enhancement. For instance, Fmoc- (Dmb)Gly-OH is utilized to improve the synthetic efficiency of glycine-containing peptides in Fmoc solid-phase peptide synthesis (SPPS). It prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetSignal Transducer and Activator of Transcription 3 (STAT3) , which plays a crucial role in many cellular processes such as cell growth and apoptosis.
Biochemical Pathways
The compound may affect the Interleukin-6 (IL-6)/Janus kinase (JAK)/STAT3 pathway . This pathway is involved in a wide range of biological processes, including immune response, cell growth, and differentiation.
Pharmacokinetics
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The compound may exhibit anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It may induce cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
properties
IUPAC Name |
1-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-14-9-8-12(10-15(14)25-2)11-16-21-22-18(26-16)20-17(23)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBXKLDMNCPOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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